molecular formula C6H6Cl3N B189551 2-Chloro-3-(chloromethyl)pyridine hydrochloride CAS No. 106651-82-5

2-Chloro-3-(chloromethyl)pyridine hydrochloride

Cat. No.: B189551
CAS No.: 106651-82-5
M. Wt: 198.5 g/mol
InChI Key: BAGKULABRRMPMK-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core with a chloromethyl group and an additional chlorine atom. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Mechanism of Action

Target of Action

2-Chloro-3-(chloromethyl)pyridine hydrochloride is primarily used as an intermediate in the synthesis of various pharmaceuticals and plant growth regulators . It is an alkylating agent , which means it can introduce an alkyl group into other molecules, making it a key player in many chemical reactions.

Mode of Action

As an alkylating agent, this compound can transfer its chloromethyl group to other molecules . This property is crucial in its role as an intermediate in the synthesis of various compounds. The exact mode of action can vary depending on the specific reaction it’s involved in.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final compound that it’s used to synthesize. As an intermediate, it’s involved in the synthesis of a variety of different compounds, each of which could affect different biochemical pathways .

Action Environment

The action of this compound as a chemical intermediate would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors could affect the efficiency of the reactions it’s involved in.

Biochemical Analysis

Biochemical Properties

It is known to be an alkylating agent , which suggests that it could potentially interact with various biomolecules, such as enzymes and proteins, through alkylation reactions. Alkylation typically involves the transfer of an alkyl group from the alkylating agent to a biomolecule, which can significantly alter the function and activity of the biomolecule.

Cellular Effects

Given its role as an alkylating agent , it could potentially influence various cellular processes by modifying the structure and function of key biomolecules. This could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an alkylating agent , it likely exerts its effects at the molecular level through alkylation reactions, which involve the transfer of an alkyl group to a biomolecule. This can result in changes in the structure and function of the biomolecule, potentially leading to alterations in enzyme activity, binding interactions with other biomolecules, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate, followed by heating. Chlorine gas is then introduced under light irradiation, maintaining the temperature between 60-65°C. The reaction is monitored using gas chromatography to determine the endpoint. The product is then isolated by distillation and converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine can produce a pyridylmethylamine derivative, while reaction with a thiol can yield a pyridylmethylthioether .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(chloromethyl)pyridine hydrochloride is unique due to the presence of both a chloromethyl group and an additional chlorine atom on the pyridine ring. This dual functionality enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions and form stable derivatives is a key advantage over similar compounds .

Properties

IUPAC Name

2-chloro-3-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGKULABRRMPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627239
Record name 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106651-82-5
Record name 2-Chloro-3-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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